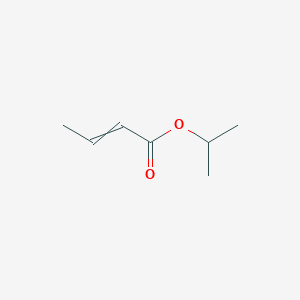

Isopropyl crotonate

Description

Structure

3D Structure

Properties

CAS No. |

18060-77-0 |

|---|---|

Molecular Formula |

C7H12O2 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

propan-2-yl but-2-enoate |

InChI |

InChI=1S/C7H12O2/c1-4-5-7(8)9-6(2)3/h4-6H,1-3H3 |

InChI Key |

AABBHSMFGKYLKE-UHFFFAOYSA-N |

SMILES |

CC=CC(=O)OC(C)C |

Canonical SMILES |

CC=CC(=O)OC(C)C |

Other CAS No. |

18060-77-0 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for Isopropyl Crotonate and Its Derivatives

Esterification Pathways and Reaction Optimization

The most direct route to isopropyl crotonate is through the esterification of crotonic acid with isopropanol (B130326). ontosight.ai This reaction is typically catalyzed by an acid, such as sulfuric acid, or facilitated by enzymes. ontosight.ai The general reaction is as follows:

CH₃CH=CHCOOH + (CH₃)₂CHOH ⇌ CH₃CH=CHCOOCH(CH₃)₂ + H₂O

Optimization of this process involves manipulating reaction conditions to maximize the yield and purity of the this compound. Key parameters that are often adjusted include the molar ratio of reactants, catalyst concentration, reaction temperature, and time. For instance, in the synthesis of other fatty acid isopropyl esters, variables such as the molar ratio of the fatty acid to isopropanol and catalyst concentration have been shown to significantly impact the yield. ui.ac.id

Transesterification is another viable pathway, where an existing ester of crotonic acid, such as methyl crotonate or ethyl crotonate, is reacted with isopropanol in the presence of a catalyst to produce this compound. technion.ac.il This method can be advantageous in certain industrial settings.

The table below summarizes typical reaction parameters that are optimized for esterification reactions.

| Parameter | Typical Range/Options | Purpose of Optimization |

| Reactant Molar Ratio | 1:1 to 1:13 (Acid:Alcohol) | Drive equilibrium towards product formation |

| Catalyst | Sulfuric acid, p-TsOH, Enzymes (e.g., Lipases) | Increase reaction rate |

| Catalyst Concentration | 0.1% to 2% (w/w of acid) | Balance reaction rate with potential side reactions |

| Temperature | Room Temperature to Reflux | Increase reaction kinetics |

| Reaction Time | 1 to 24 hours | Achieve maximum conversion |

| Solvent | Hexane, Dichloromethane, or solvent-free | Facilitate reaction and/or product separation |

This table provides a general overview of parameters optimized in esterification reactions for producing esters like this compound.

Multicomponent Reactions Incorporating Crotonate Moieties

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, offer an efficient and atom-economical approach to synthesizing complex molecules. nih.govnih.gov Crotonate derivatives are valuable components in several MCRs for the construction of heterocyclic systems. thieme-connect.comacademictree.org

Condensation Reactions for Nitrogen-Containing Heterocycles

Crotonate esters are key building blocks in the synthesis of various nitrogen-containing heterocycles. A prominent example is the Hantzsch pyridine (B92270) synthesis, which involves the condensation of a β-ketoester (or a β-amino crotonate), an aldehyde, and a source of ammonia (B1221849). researchgate.netscribd.com This reaction leads to the formation of 1,4-dihydropyridines, which can be subsequently oxidized to pyridines. The use of β-amino crotonates, such as methyl 3-aminocrotonate or ethyl 3-aminocrotonate, is a common variation of this reaction. asianpubs.orgnih.govresearchgate.net

Another significant MCR is the Biginelli reaction, which produces dihydropyrimidinones through the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). illinois.eduresearchgate.net While the classical Biginelli reaction uses a β-ketoester, derivatives of crotonic acid can also be involved in the mechanistic pathways, for instance, through the formation of ureidocrotonate intermediates. researchgate.net

Synthesis of β-Amino Crotonate Intermediates

β-Amino crotonates are crucial intermediates for the synthesis of various pharmaceuticals, including calcium channel blockers like Nifedipine and its analogs. haui.edu.vngoogle.comresearchgate.netepo.org These intermediates are typically synthesized by reacting a β-ketoester, such as ethyl acetoacetate (B1235776) or methyl acetoacetate, with ammonia or an ammonium (B1175870) salt. haui.edu.vngoogle.comresearchgate.net

The synthesis of ethyl 3-aminocrotonate from ethyl acetoacetate and ammonium acetate (B1210297) has been optimized by studying the effects of solvent, reaction time, and molar ratios of the reactants. haui.edu.vn Research has shown that using methanol (B129727) as a solvent at room temperature for 20 hours with a 1:3 molar ratio of ethyl acetoacetate to ammonium acetate can lead to a high yield of the desired product. haui.edu.vn

A continuous flow process for the synthesis of β-amino crotonates has also been developed, offering advantages over traditional batch processes in terms of yield and purity. google.comepo.org This method involves reacting a base with an ester in the presence of an organic solvent. google.com The following table outlines the optimization of a batch process for methyl amino crotonate synthesis, which informs the development of continuous flow methods. google.comepo.org

| Methyl Acetoacetate to Ammonia Ratio | Reaction Time (minutes) | Yield of Methyl Amino Crotonate (%) |

| 1:1 | 180 | 59 |

| 1:2 | - | - |

| 1:3 | 75 | 73 |

Data adapted from a study on the synthesis of β-amino crotonate, demonstrating the effect of reactant ratios on reaction time and yield. google.comepo.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound and its precursors is an area where these principles are being increasingly applied.

Utilization of Renewable Feedstocks and Biomass Derivatives

A key aspect of green chemistry is the use of renewable resources. Crotonic acid, the precursor to this compound, can be produced from biomass, offering a sustainable alternative to petroleum-based synthesis routes. acs.orgrsc.orgresearchgate.net One promising method involves the thermal degradation (pyrolysis) of poly(3-hydroxybutyrate) (PHB), a biopolymer produced by microbial fermentation. osti.govacs.orgresearchgate.netunibo.itutwente.nlrsc.org This process can yield crotonic acid with high selectivity. researchgate.netunibo.it

Research has demonstrated that the pyrolysis of PHB-enriched biomass can produce crotonic acid with yields significantly higher than conventional methods. acs.orgutwente.nl For instance, yields of up to 80% have been reported. acs.orgutwente.nl The resulting bio-based crotonic acid can then be used in subsequent esterification reactions to produce this compound. acs.orgrsc.org

The following table summarizes the yield of crotonic acid from the thermolytic distillation of PHB from different sources. unibo.it

| PHB Source | Crotonic Acid Recovery (%) |

| Pure PHB | 92 |

| PHB-enriched bacteria (60% PHB) | 78 |

| PHB-enriched bacteria (30% PHB) | 58 |

This table illustrates the feasibility of producing crotonic acid from renewable, bio-based sources. unibo.it

Exploration of Sustainable Reaction Conditions and Catalysts

In addition to using renewable feedstocks, green chemistry also emphasizes the use of environmentally benign reaction conditions and catalysts. In the context of this compound synthesis, this includes the use of enzymatic catalysts for esterification. ontosight.aiechemi.com Lipases, for example, can catalyze the reaction under mild conditions, often with high selectivity, reducing the need for harsh acid catalysts and minimizing waste.

The use of ionic liquids as both solvent and catalyst for the depolymerization of PHB to crotonic acid is another innovative green approach. rsc.org This method can achieve high yields of crotonic acid at relatively low temperatures and allows for the recovery and reuse of the ionic liquid. rsc.org Furthermore, the development of continuous flow processes not only improves efficiency but can also lead to a more sustainable manufacturing process by minimizing waste and energy consumption. google.comepo.org

The use of microwaves to intensify the synthesis of fatty acid isopropyl esters is another example of a sustainable approach, as it can significantly reduce reaction times compared to conventional heating. ui.ac.id

Mechanistic Investigations of Reactions Involving Isopropyl Crotonate

Elucidation of Reaction Pathways and Transition State Analysis

The elucidation of reaction pathways and the analysis of transition states are fundamental to understanding the reactivity of isopropyl crotonate. While specific studies on this compound are limited, research on analogous methyl and ethyl crotonates provides significant insights into the probable reaction mechanisms.

Theoretical studies on the reaction of methyl crotonate with hydroxyl radicals have explored the potential energy surfaces for both H-abstraction and OH-addition pathways. rsc.org These studies indicate that the reaction proceeds through various transition states, leading to the formation of different primary radicals. rsc.org The subsequent isomerization and β-scission of these radicals determine the final product distribution. rsc.org Such computational analyses are invaluable for predicting reaction outcomes and understanding the kinetic and thermodynamic favorability of different pathways.

Experimental and theoretical investigations into the dissociative photoionization of methyl crotonate have identified major fragmentation pathways. rhhz.net By determining the appearance energies of various fragment ions, researchers have proposed plausible dissociation channels, including the location of transition states and intermediates involved in these processes. rhhz.net These findings offer a glimpse into the bond-breaking and rearrangement processes that can occur upon energy input.

Furthermore, kinetic studies on the gas-phase oxidation of methyl and ethyl crotonates with OH radicals and Cl atoms have determined reaction rate coefficients at room temperature. nih.gov The identification of degradation products such as 2-hydroxypropanal, acetaldehyde, formaldehyde, and formic acid supports mechanisms involving the addition of the radical to the C2 and C3 positions of the double bond, followed by the decomposition of the resulting hydroxyalkoxy radicals. nih.gov

A comprehensive kinetic model for the combustion of methyl crotonate has been developed, incorporating both high- and low-temperature chemistry. researchgate.netlu.se This model, validated against experimental data, delineates the importance of various reaction classes through sensitivity and path flux analysis, providing a detailed picture of the complex reaction network involved in the oxidation of crotonate esters. researchgate.netlu.se

Stereochemical Control and Diastereoselective Transformations

Stereochemical control is a critical aspect of reactions involving this compound, as the geometry of the double bond and the potential for creating new stereocenters significantly influence the properties of the resulting products.

The E/Z isomerism of the double bond in this compound plays a crucial role in determining its reactivity and the stereochemistry of the products. studymind.co.ukchemguide.co.ukdocbrown.info The restricted rotation around the C=C double bond leads to distinct geometric isomers (E- and Z-), which can exhibit different physical and chemical properties. studymind.co.ukchemguide.co.ukdocbrown.info This difference in spatial arrangement can influence how reactants approach the molecule, thereby affecting the stereochemical outcome of addition reactions. studymind.co.uk

In polymerization reactions, the stereochemistry of the monomer can have a profound impact on the properties of the resulting polymer. nih.gov For instance, in related systems, polymers derived from Z-isomers have been shown to be tougher and semicrystalline, while those from E-isomers are weaker and amorphous. nih.gov The ability to control the E/Z stereochemistry of the monomer feed is therefore a powerful tool for tuning the thermomechanical properties of the final polymer. nih.gov While challenging, synthetic strategies are being developed to control the double-bond stereochemistry in unsaturated polymers, an area that has been historically underdeveloped. nih.gov

Conjugate addition, or Michael addition, to α,β-unsaturated esters like this compound is a powerful C-C bond-forming reaction that can generate new stereocenters. beilstein-journals.orgnih.gov Achieving high diastereoselectivity in these reactions is a key objective in organic synthesis. The diastereoselectivity of conjugate additions can be influenced by various factors, including the nature of the nucleophile, the solvent, and the presence of chiral auxiliaries or catalysts. beilstein-journals.orgyoutube.com

In the conjugate addition of nucleophiles to chiral α,β-unsaturated carbonyl compounds, the existing stereochemistry of the substrate can direct the incoming nucleophile to one face of the double bond, leading to the preferential formation of one diastereomer. beilstein-journals.org For example, the addition of thiols to camphor (B46023) pyrazolidinone-derived chiral α,β-unsaturated carbonyls proceeds with high diastereoselectivity. acs.org

The stereochemistry of the nucleophilic conjugate addition of ethanol-d (B32933) and 2-methyl-2-propanethiol-d to ethyl crotonate has been studied to understand the mechanism of these reactions. acs.org Furthermore, cascade inter–intramolecular double Michael additions of curcumins to arylidenemalonates have been shown to produce highly functionalized cyclohexanones with excellent diastereoselectivity. nih.gov A plausible mechanism involves the initial Michael addition of the enolate of curcumin (B1669340) to the arylidenemalonate, followed by a diastereoselective 6-endo-trig intramolecular Michael addition. nih.gov

The following table summarizes selected examples of diastereoselective conjugate additions to α,β-unsaturated carbonyl compounds, illustrating the high levels of stereocontrol that can be achieved.

| Michael Acceptor | Nucleophile | Conditions | Diastereomeric Ratio (dr) |

|---|---|---|---|

| Camphor-derived α,β-unsaturated imide | Thiophenol | TiCl4, CH2Cl2, -78 °C | >95:5 |

| (S)-4-benzyl-2-oxazolidinone-derived crotonate | Lithium dibenzylamide | THF, -78 °C | 98:2 |

| Ethyl crotonate | Lithium (R)-N-benzyl-N-(α-methylbenzyl)amide | THF, -78 °C | 95:5 |

Catalytic Activation Mechanisms

Catalysis plays a pivotal role in controlling the reactivity and selectivity of reactions involving this compound. Both Lewis acids and organocatalysts have been effectively employed to activate the substrate towards various transformations.

Lewis acids are known to activate α,β-unsaturated esters by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the β-carbon and facilitating nucleophilic attack. This activation strategy has been successfully applied in dimerization and polymerization reactions of crotonate esters.

A Lewis acid-catalyzed annulative partial dimerization of 3-aryloxyacrylates, which are structurally related to crotonates, has been developed using BF3·OEt2. nih.gov This reaction proceeds through a mechanism involving two molecules of the acrylate (B77674) to form 4-arylchroman-2-ones. nih.gov While not a direct dimerization of a simple alkyl crotonate, this transformation highlights the potential of Lewis acids to promote complex bond-forming cascades.

In the realm of polymer chemistry, Lewis acids are crucial catalysts for the group-transfer polymerization (GTP) of alkyl crotonates. researchgate.net Silicon-based Lewis acids, in conjunction with silyl (B83357) ketene (B1206846) acetals as initiators, have been used to synthesize poly(alkyl crotonate)s. researchgate.net A kinetic model of the GTP of ethyl crotonate using a silicon Lewis acid catalyst has been developed to elucidate the polymerization mechanism. researchgate.net This model revealed that termination reactions, such as cyclization, become more significant at higher temperatures. researchgate.net The steric bulk of the trialkylsilyl moiety on the catalyst and initiator was found to influence the stereospecificity of the polymerization. researchgate.net

The following table presents data on the Lewis acid-catalyzed group-transfer polymerization of ethyl crotonate, highlighting the effect of the catalyst on the polymerization outcome.

| Lewis Acid Catalyst | Initiator | Temperature (°C) | Conversion (%) | Dispersity (Đ) |

|---|---|---|---|---|

| Tf2NSiMe3 | Me3SKA | 20 | 95.2 | 1.56 |

| Tf2NSiEt3 | Et3SKA | 10 | >99 | 1.14 |

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free approach to catalyze a wide range of transformations with high enantioselectivity. mdpi.commdpi.com In the context of reactions involving this compound and its analogs, organocatalysts have been shown to effectively promote dimerization and conjugate addition reactions.

Electron-rich phosphines have been utilized as organocatalysts for the head-to-tail dimerization of alkyl crotonates. researchgate.net This reaction proceeds under mild conditions to generate functionalized 2-ethylidene-3-methylpentanedioates in excellent yields and with high stereoselectivity. researchgate.net Mechanistic studies suggest that the reaction proceeds via a phosphine-mediated nucleophilic addition mechanism, analogous to the Rauhut-Currier reaction. researchgate.net

Bifunctional organocatalysts, such as aminothioureas and aminosquaramides, have been employed in the direct vinylogous aldol (B89426) reaction of γ-crotonolactone with aromatic aldehydes. nih.gov These catalysts activate the reactants through a network of hydrogen bonds, enabling the formation of the aldol adducts with high diastereoselectivity and enantioselectivity. nih.gov Similarly, chiral primary amine-thiourea catalysts have been used for the asymmetric Michael addition of ketones to α,β-unsaturated nitro compounds, a reaction class that shares mechanistic features with additions to crotonates. mdpi.com The proposed mechanism involves the formation of an enamine from the ketone and the catalyst, which then attacks the nitroalkene that is activated by hydrogen bonding to the thiourea (B124793) moiety. mdpi.com

The versatility of organocatalysis is further demonstrated by its application in asymmetric conjugate additions of aldehydes to alkylidene malonates, providing access to β-formyl-substituted malonates with high enantiomeric excess. researchgate.net These examples underscore the potential of organocatalytic systems to control the reactivity and stereoselectivity of reactions involving α,β-unsaturated esters like this compound.

Role of Initiators and Co-catalysts in Controlled Processes

The polymerization of alkyl crotonates, such as this compound, presents significant challenges due to the steric hindrance and electronic effects of the β-substituted α,β-unsaturated carboxylate structure. acs.org Consequently, conventional radical initiators like azobisisobutyronitrile (AIBN) and rac-2,2′-azobis(4-methoxy-2,4-dimethylvaleronitrile) (V-70L) are generally ineffective in inducing homopolymerization. acs.orgacs.org This has led to the exploration of alternative controlled polymerization methods, such as Group-Transfer Polymerization (GTP), where specific initiators and catalysts are essential for the reaction to proceed. acs.org

In the context of GTP for alkyl crotonates, the process relies on a synergistic relationship between an initiator and a catalyst to achieve a controlled reaction. A common initiator used is 1-methoxy-1-trimethylsilyloxy-2-methyl-1-propene (MTS), a type of silyl ketene acetal (B89532). acs.org The catalyst is often an organic superacid or a Lewis acid, which activates the monomer for nucleophilic attack by the initiator. acs.org

One study successfully polymerized various alkyl crotonates using MTS as the initiator and 1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene (C₆F₅CHTf₂) as an organic superacid catalyst. acs.org The mechanism involves the catalyst activating the crotonate monomer, followed by the addition of the MTS initiator. The trimethylsilyl (B98337) group is then transferred to the carbonyl oxygen of the monomer, regenerating the silyl ketene acetal at the end of the growing polymer chain, allowing for the sequential addition of further monomer units in a controlled fashion. acs.org

The efficiency and yield of the polymerization are highly dependent on the concentrations of both the initiator and the catalyst. Research has shown that increasing the amount of catalyst can increase the polymer yield up to a certain point; however, excessive catalyst concentrations or higher temperatures can lead to side reactions like isomerization and cyclization of the propagating chain-end groups, which reduces initiator efficiency. acs.org

Table 1: Components in Group-Transfer Polymerization of Alkyl Crotonates

| Component | Chemical Example | Role in the Process |

|---|---|---|

| Monomer | This compound / Ethyl Crotonate | The basic repeating unit for the final polymer. |

| Initiator | 1-methoxy-1-trimethylsilyloxy-2-methyl-1-propene (MTS) | A silyl ketene acetal that starts the polymer chain growth. |

| Catalyst | 1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene (C₆F₅CHTf₂) | An organic superacid that activates the monomer for reaction. |

Radical and Photochemical Processes Applied to this compound Systems

Radical and photochemical reactions provide alternative pathways for transforming this compound, distinct from ionic or organometallic-catalyzed processes. These methods involve high-energy intermediates, such as radicals or electronically excited states. utexas.edulibretexts.org

Radical Processes: As previously noted, alkyl crotonates, including this compound, are highly resistant to radical homopolymerization with standard initiators like AIBN. acs.orgacs.org However, they can participate in radical copolymerization with other monomers. For instance, butyl crotonate has been successfully copolymerized with 2-methylen-1,3-dioxepane (MDO) in a radical ring-opening polymerization, demonstrating that while crotonates have a negligible ability to self-initiate and propagate, they can be incorporated into polymer chains with a more reactive comonomer. acs.org

Beyond polymerization, this compound can undergo other radical reactions. Studies on similar short-chain unsaturated esters, such as methyl crotonate and ethyl crotonate, have investigated their gas-phase oxidation kinetics with hydroxyl (OH) radicals and chlorine (Cl) atoms. researchgate.net These reactions are significant in atmospheric chemistry and combustion processes, proceeding through the addition of the radical to the C=C double bond or through hydrogen abstraction. researchgate.netresearchgate.net

Photochemical Processes: Photochemistry, which utilizes light to induce chemical reactions, offers another avenue for modifying this compound. nih.gov A primary photochemical reaction for compounds with carbon-carbon double bonds is cis-trans isomerization. youtube.com this compound typically exists as the more stable (E)- or trans-isomer. Upon absorption of photons of appropriate energy (usually in the UV range), the π-bond of the alkene can be temporarily weakened, allowing for rotation around the C=C bond. youtube.com This can lead to the formation of the (Z)- or cis-isomer. This process is often reversible, leading to a photostationary state containing a mixture of both isomers.

Another potential photochemical reaction is [2+2] cycloaddition. libretexts.org When a solution of an alkene like this compound is irradiated, it can react with itself or another alkene to form a cyclobutane (B1203170) ring. This reaction proceeds through an electronically excited state and can be used to construct complex cyclic structures. libretexts.orgnih.gov

Table 2: Summary of Radical and Photochemical Processes

| Process Type | Specific Reaction | Description |

|---|---|---|

| Radical | Copolymerization | This compound reacts with a comonomer (e.g., MDO) in the presence of a radical initiator to form a copolymer. acs.org |

| Radical | Gas-Phase Oxidation | Reaction with radicals like OH or Cl, leading to atmospheric or combustion degradation products. researchgate.net |

| Photochemical | (E)/(Z) Isomerization | Absorption of light allows for rotation around the C=C double bond, converting the trans-isomer to the cis-isomer and vice versa. youtube.com |

| Photochemical | [2+2] Cycloaddition | Light-induced reaction between two alkene molecules to form a four-membered cyclobutane ring. libretexts.org |

Polymerization Science and Engineering of Isopropyl Crotonate and Its Analogues

Homopolymerization Studies

The homopolymerization of isopropyl crotonate, a β-substituted α,β-unsaturated carboxylate monomer, presents unique challenges and opportunities in polymer science. Due to factors like steric hindrance and electronic effects of the β-substituent, conventional polymerization methods are often ineffective. semanticscholar.orgntu.edu.tw For instance, alkyl crotonates, including this compound, are generally not polymerizable using common radical initiators like azobisisobutyronitrile (AIBN). ntu.edu.twacs.org Consequently, specialized techniques such as group-transfer polymerization (GTP) and anionic polymerization have been explored to synthesize poly(this compound) and its analogues.

Group-Transfer Polymerization (GTP) Systems

Group-transfer polymerization (GTP) has emerged as a key method for the controlled polymerization of acrylic monomers, and its application has been successfully extended to alkyl crotonates. acs.org This living polymerization technique allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. acs.orgacs.org

The success of GTP for alkyl crotonates, including this compound, hinges on the selection of an appropriate catalyst and initiator system. Research has demonstrated the efficacy of both organic acid and metal-based Lewis acid catalysts.

Organic superacid catalysts have been effectively used for the GTP of various alkyl crotonates. acs.orgacs.org A prominent system involves an organic superacid like 1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene (C₆F₅CHTf₂) as the catalyst, paired with a silyl (B83357) ketene (B1206846) acetal (B89532) initiator, such as 1-trimethylsiloxyl-1-methoxy-2-methyl-1-propene (MTS). acs.orgacs.org Another effective catalyst system employs silicon-based Lewis acids, for example, N-(trimethylsilyl)bis(trifluoromethanesulfonyl)imide (Tf₂NSiMe₃), also used in conjunction with an MTS initiator. rsc.orgresearchgate.net

In addition to organocatalysts, inorganic Lewis acids have been investigated. Systems using mercury(II) iodide (HgI₂) or cadmium(II) iodide (CdI₂) as catalysts, often with an iodotrialkylsilane co-catalyst, have been shown to facilitate the GTP of alkyl crotonates, yielding polymers with high disyndiotacticity. researchgate.netresearchgate.net

| Catalyst Type | Specific Catalyst | Initiator | Reference |

|---|---|---|---|

| Organic Superacid | 1-[Bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene (C₆F₅CHTf₂) | 1-Trimethylsiloxyl-1-methoxy-2-methyl-1-propene (MTS) | acs.orgacs.org |

| Silicon Lewis Acid | N-(trimethylsilyl)bis(trifluoromethanesulfonyl)imide (Tf₂NSiMe₃) | 1-Trimethylsiloxyl-1-methoxy-2-methyl-1-propene (MTS) | rsc.orgresearchgate.net |

| Inorganic Lewis Acid | Mercury(II) Iodide (HgI₂) | Ketene trialkylsilyl acetals | researchgate.net |

| Inorganic Lewis Acid | Cadmium(II) Iodide (CdI₂) | Ketene trialkylsilyl acetals | researchgate.net |

The steric bulk of the ester alkyl group in crotonate monomers significantly impacts the efficiency of GTP. ntu.edu.twacs.org Studies comparing a range of alkyl crotonates reveal a clear trend: as the steric hindrance of the ester group increases, the polymer yield tends to decrease. ntu.edu.twacs.org

For instance, in GTP systems catalyzed by organic acids, linear alkyl crotonates like ethyl crotonate and n-propyl crotonate undergo polymerization smoothly to give good yields. ntu.edu.tw However, branched-chain esters such as this compound (iPrCr) and isobutyl crotonate (iBuCr) can also be successfully polymerized, although the yields may be affected. ntu.edu.twacs.org The polymerization of this compound has been achieved, leading to high molecular weight polymers. ntu.edu.tw The effect of steric hindrance becomes a limiting factor with highly bulky groups; for example, tert-butyl crotonate (tBuCr) fails to polymerize under the same organic acid-catalyzed GTP conditions. ntu.edu.twacs.org This demonstrates that while the GTP system is robust, its efficiency is inversely related to the steric congestion around the carbonyl group of the monomer.

| Monomer | Ester Group Structure | Polymerization Outcome (Organic Acid GTP) | Reference |

|---|---|---|---|

| Ethyl Crotonate | Linear | Smooth polymerization, good yield | acs.org |

| n-Propyl Crotonate | Linear | Smooth polymerization, good yield | ntu.edu.tw |

| This compound | Branched | Successful polymerization | ntu.edu.tw |

| sec-Butyl Crotonate | Branched | Successful polymerization, decreased yield | acs.org |

| tert-Butyl Crotonate | Highly Branched (tertiary) | No polymerization | ntu.edu.twacs.org |

A key advantage of GTP is the ability to produce polymers with well-defined molecular weights and narrow molecular weight distributions (MWD, or Mₙ/Mₙ). acs.org For the organic acid-catalyzed GTP of alkyl crotonates, kinetic studies show a pseudo-first-order relationship between monomer conversion and reaction time. acs.org Furthermore, the number-average molecular weight (Mₙ) of the resulting polymer increases linearly as monomer conversion proceeds, which is a characteristic feature of a living polymerization with minimal chain-transfer reactions. acs.orgacs.org

Under optimized conditions, such as a reaction temperature of -40 °C, poly(ethyl crotonate) has been synthesized with a narrow MWD of 1.14 in nearly quantitative yield. acs.orgacs.org this compound has been polymerized to achieve high number-average molecular weights, in the range of 3.0 × 10⁴ to 7.2 × 10⁴ g/mol , although yields can be lower and MWDs slightly broader (1.17–1.32) when targeting very high molecular weights due to increased viscosity of the reaction medium. ntu.edu.twacs.org

Kinetic modeling of GTP using silicon Lewis acid catalysts has provided deeper insights, revealing that termination reactions, such as cyclization, have a higher activation energy (Ec = 37.8 kJ mol⁻¹) than the propagation reaction (Ep = 28.6 kJ mol⁻¹). semanticscholar.orgrsc.org This indicates that at higher temperatures, termination reactions are accelerated more than propagation, underscoring the importance of temperature control for maintaining the living character of the polymerization. semanticscholar.orgrsc.org

Anionic Polymerization Methodologies

Anionic polymerization represents an alternative pathway for synthesizing polymers from crotonate monomers, particularly for those with bulky ester groups that are challenging to polymerize by other means. researchgate.net

The choice of initiator is critical in the anionic polymerization of alkyl crotonates, influencing both the success of the polymerization and the stereochemical structure (tacticity) of the resulting polymer. Alkyl crotonates bearing sterically demanding tert-alkyl groups, such as tert-butyl crotonate and 1-adamantyl crotonate, have been successfully polymerized using anionic initiators like sec-butyllithium (B1581126) in solvents such as toluene (B28343) or THF. researchgate.netresearchgate.net

The initiator system can also exert significant control over the stereoregularity of the polymer chain. For the polymerization of tert-butyl crotonate, using Grignard reagents like phenylmagnesium bromide (C₆H₅MgBr) as the initiator in toluene can yield a highly crystalline, and therefore highly stereoregular, polymer. researchgate.net In contrast, initiators such as lithium alkyls tend to produce either noncrystalline or only partially crystalline polymers. researchgate.net The use of diphenylmagnesium (B1604861) ((C₆H₅)₂Mg) has been noted for its high initiator efficiency in producing stereoregular oligomers, which are valuable for detailed structural analysis. researchgate.net For other bulky monomers like sec-butyl crotonate, 1,1-diphenylhexyllithium has been identified as an effective initiator. researchgate.net

Copolymerization Strategies

Copolymerization significantly broadens the range of achievable polymer properties. For monomers like this compound, which belong to the class of β-substituted acrylates, various strategies have been explored to create copolymers with tailored characteristics. These strategies primarily involve reacting this compound with other β-substituted acrylates, α-substituted acrylates, or employing advanced polymerization techniques to build complex macromolecular architectures.

Synthesis of Copolymers with β-Substituted Acrylates

A successful method for synthesizing copolymers of this compound with other β-substituted acrylates is organo-catalyzed group-transfer polymerization (GTP). researchgate.netresearchgate.net This technique has been effectively used to copolymerize various alkyl crotonates, such as methyl crotonate (MC), ethyl crotonate (EC), and n-butyl crotonate (nBC), as well as other β-substituted monomers like methyl cinnamate (B1238496) (MCin). researchgate.net The use of a silicon-based Lewis acid catalyst in GTP facilitates the incorporation of each monomer component into the final copolymer structure. researchgate.net

Characterization using proton nuclear magnetic resonance (¹H NMR) spectroscopy and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) has confirmed that the different monomer units are incorporated sufficiently into the polymer chain. researchgate.net Research has demonstrated the successful copolymerization of this compound (iPC) with methyl cinnamate (MCin), as detailed in the following table. researchgate.net

Table 1: Copolymerization of this compound (iPC) with Methyl Cinnamate (MCin) via GTP

| Monomer 1 | Monomer 2 | Molar Feed Ratio (M1/M2) | Polymer Yield (%) | Molar Fraction in Copolymer (M1/M2) | Mn ( g/mol ) | Đ (Mw/Mn) |

|---|---|---|---|---|---|---|

| iPC | MCin | 0.64 / 0.64 | 62 | 0.41 / 0.59 | 16,300 | 1.23 |

Data sourced from Imada et al., 2021. researchgate.net Mn = Number-average molecular weight; Đ = Dispersity Index.

This approach allows for the creation of random copolymers where the properties can be tuned by adjusting the comonomer type and ratio.

Copolymers with α-Substituted Acrylates

The copolymerization of β-substituted acrylates like this compound with α-substituted acrylates, such as methyl methacrylate (B99206) (MMA) and n-butyl methacrylate (nBMA), has also been investigated. researchgate.net However, this strategy faces significant challenges due to differences in monomer reactivity. researchgate.net

Studies using group-transfer polymerization (GTP) have shown that the living chain end derived from a β-substituted acrylate (B77674) monomer exhibits poor reactivity toward an α-substituted acrylate monomer. researchgate.net This reactivity mismatch often leads to frequent deactivation of the living chain end through side reactions, such as cyclization termination, which hinders the formation of well-defined copolymers. researchgate.net While changing the silyl groups in the GTP catalyst system to bulkier moieties can help suppress some termination reactions, the fundamental issue of poor cross-reactivity remains a significant obstacle in synthesizing high molecular weight random copolymers of this compound with α-substituted acrylates. researchgate.net

Block and Graft Copolymer Architectures

Creating more complex polymer architectures like block and graft copolymers offers another route to new materials. These structures can be synthesized using controlled radical polymerization techniques or by employing macroinitiators.

Block Copolymers: One method involves using oligomers with specific end-groups as macroinitiators for subsequent polymerization. For instance, oligomers of poly(3-hydroxyalkanoate)s with crotonate and carboxylic end groups can act as macroinitiators for the ring-opening polymerization of other monomers, leading to the formation of block copolymers. researchgate.net Modern controlled polymerization methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are particularly well-suited for synthesizing block copolymers with well-defined segments and low dispersity. nih.gov These techniques allow for the sequential polymerization of different monomers to build distinct blocks. nih.gov

Graft Copolymers: Graft copolymers can be synthesized by polymerizing side chains from a pre-existing polymer backbone. For example, a polyester (B1180765) macroinitiator can be used to initiate the polymerization of monomers like 2-isopropyl-2-oxazoline, resulting in a graft copolymer with a polyester backbone and poly(2-isopropyl-2-oxazoline) side chains. mdpi.com Another approach involves using a functionalized polymer, such as a poly[ethylene-co-(vinyl acetate)] with thiol groups, as a macrotransfer agent in the radical polymerization of an acrylate monomer to create graft structures. cmu.edu

Structure-Property Relationships of Poly(this compound)s

The physical and thermal properties of polymers derived from this compound are intrinsically linked to their molecular structure, including the arrangement of monomer units (microstructure) and the nature of the monomer itself.

Influence of Monomer Structure on Polymer Microstructure

The stereochemistry of the polymer chain, or its tacticity, is a critical aspect of the microstructure that is heavily influenced by the polymerization method and conditions. For poly(alkyl crotonate)s, including poly(this compound), group transfer polymerization (GTP) has been shown to produce polymers with a specific, highly ordered microstructure. researchgate.net

When using initiators like ketene trialkylsilyl acetals in the presence of catalysts such as mercury (II) iodide, the polymerization of this compound yields predominantly disyndiotactic polymers. researchgate.net This specific stereostructure arises from a controlled propagation mechanism involving the threo addition of monomer molecules to the growing polymer chain end, followed by a trans opening of the monomer's carbon-carbon double bond. researchgate.net The stereospecificity of this process is sensitive to the steric bulk of the trialkylsilyl groups within the initiator and co-catalyst, as well as the polymerization temperature. researchgate.netresearchgate.net Lower polymerization temperatures and increased steric hindrance from the catalyst system can enhance the degree of disyndiotacticity. researchgate.net This high level of stereocontrol leads to a more regular arrangement of polymer chains, which in turn significantly impacts the material's properties. researchgate.net

Thermal Stability and Transition Behavior of Polymeric Materials

Polymers derived from alkyl crotonates, including this compound, generally exhibit superior thermal stability compared to their corresponding poly(alkyl methacrylate) analogues. acs.orgacs.org This enhanced stability is attributed to the increased stiffness of the polymer main chain, which bears substituents at both the α and β positions. researchgate.netntu.edu.tw

The glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state, is a key indicator of a polymer's thermal behavior. Poly(this compound) has a significantly high Tg of 120.9 °C. acs.org In general, poly(alkyl crotonate)s have Tg values that are 65–90 °C higher than the corresponding poly(methacrylate)s. researchgate.net

Furthermore, the thermal properties are strongly dependent on the polymer's microstructure. An increase in the disyndiotacticity of the polymer chain leads to a more regular and tightly packed structure, which significantly improves its heat resistance. researchgate.net For example, in poly(ethyl crotonate), the Tg was observed to increase dramatically from 82 °C at 53% disyndiotacticity to 201 °C at 92% disyndiotacticity. researchgate.net The thermal decomposition temperature is also robust. The 5% weight loss temperature (Td5) for poly(this compound), as measured by thermogravimetric analysis (TGA), is 293 °C. acs.org

Table 2: Thermal Properties of Various Poly(alkyl crotonate)s (PRCrs) Synthesized by GTP

| Polymer | Td5 (°C) | Tg (°C) |

|---|---|---|

| Poly(methyl crotonate) | 359 | 121.7 |

| Poly(ethyl crotonate) | 330 | 81.6 |

| Poly(n-propyl crotonate) | 338 | 48.5 |

| Poly(n-butyl crotonate) | 347 | 32.7 |

| Poly(this compound) | 293 | 120.9 |

| Poly(isobutyl crotonate) | 349 | 73.2 |

| Poly(sec-butyl crotonate) | 315 | 96.7 |

Data sourced from Abe et al., 2019. acs.orgacs.org Td5 = 5% weight loss temperature; Tg = Glass transition temperature.

Mechanical Performance of Derived Polymeric Films

Polymeric films derived from this compound and its analogs exhibit a range of mechanical properties that are influenced by the polymer's microstructure and the specific alkyl ester group. Research into poly(alkyl crotonate)s has provided insights into their mechanical resilience and performance characteristics.

Studies have reported on the mechanical properties of injection-molded specimens of poly(this compound). These polymers have been noted for possessing a desirable combination of high service temperatures and good impact resistance for a vinyl homopolymer. researchgate.net However, they can be challenging to mold. researchgate.net For instance, poly(this compound) has demonstrated a heat distortion temperature of 125°C at 85 psi. researchgate.net Its impact resistance, as measured by the notched Izod test, is 2.4 ft-lb./in. of notch, and it has a flexural modulus of 274,000 psi. researchgate.net

Further investigations into a series of poly(alkyl crotonate)s, including those derived from this compound, have involved the measurement of key mechanical indicators such as Young's modulus, hardness, tensile strength, and tensile elongation at break. researchgate.net The data from these studies allow for a comparative analysis of how the alkyl group influences the final mechanical performance of the polymeric material.

Below is a data table summarizing the reported mechanical properties for poly(this compound).

| Mechanical Property | Value |

| Heat Distortion Temperature | 125 °C (at 85 psi) |

| Notched Izod Impact | 2.4 ft.-lb./in. of notch |

| Flexural Modulus | 274,000 psi |

Optical Transmittance and Haze Properties of Polymeric Materials

The optical properties of polymeric materials derived from this compound and other alkyl crotonates are critical for applications where clarity and transparency are required. Research has shown that these polymers can offer excellent optical characteristics, often comparable to commercially available transparent polymers like poly(methyl methacrylate) (PMMA) and even glass.

Films made from poly(alkyl crotonate)s (PRCrs) have been found to exhibit high total light transmittance (Tt) and low haze. ntu.edu.twacs.org Specifically, studies have reported Tt values reaching as high as 91.9%, with haze values being less than 5%. researchgate.netacs.orgacs.orgresearchgate.net These optical properties underscore the potential of these materials for use in optical applications. The measurements are typically conducted using UV-vis spectrometry. acs.org

The similarity of the optical transmittance and haze values of PRCr films to those of PMMA and glass plates suggests their suitability for applications where high optical clarity is a primary requirement. ntu.edu.twacs.org While copolymerization with other monomers like methyl methacrylate can enhance other properties such as heat resistance, it may lead to a slight decrease in transparency in the visible light spectrum for some modified PMMA-based materials. researchgate.net

The following table presents the optical properties reported for poly(alkyl crotonate) films.

| Optical Property | Value |

| Total Light Transmittance (Tt) | up to 91.9% |

| Haze | < 5% |

Advanced Applications in Organic Synthesis and Materials Development

Utilization as a Core Building Block for Complex Molecular Architectures

Isopropyl crotonate serves as a fundamental starting material in the synthesis of more complex molecules. ontosight.ai Its reactivity allows it to undergo various chemical transformations, making it a versatile tool for chemists in both academic and industrial research. chemimpex.com The presence of both an ester and a double bond enables it to participate in addition reactions and polymerization, leading to the creation of novel materials with specific properties. ontosight.ai This makes it a key component in the construction of intricate molecular frameworks essential for drug discovery and material science. chemimpex.comcymitquimica.com

Role in Pharmaceutical Intermediate Synthesis

The utility of this compound extends significantly into the pharmaceutical industry, where it functions as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). ontosight.aimyskinrecipes.com For instance, a derivative, isopropyl 3-aminocrotonate, is a crucial intermediate in the production of nimodipine, a peripheral vasodilator and hypotensive agent. google.com The synthesis of isopropyl 3-aminocrotonate itself can be achieved by reacting isopropyl acetoacetate (B1235776) with ammonia (B1221849) gas. google.com This highlights the compound's importance in creating the necessary precursors for complex drug molecules. chemimpex.comchemblink.com The ability to efficiently introduce specific functional groups through intermediates like this compound is vital for the development of new therapeutic agents. chemblink.com

Development of Agrochemicals and Specialty Chemicals

In addition to pharmaceuticals, this compound and its derivatives are instrumental in the development of agrochemicals and other specialty chemicals. ontosight.ai Isopropyl 3-aminocrotonate, for example, serves as an intermediate in the formulation of herbicides and insecticides. chemimpex.com The synthesis of novel carboxylic acids from alkylated ethyl crotonate, a related compound, and their subsequent conversion to 3-phenoxybenzyl esters have shown insecticidal activity. tandfonline.com This demonstrates the potential for developing new pest control agents by modifying the core structure of crotonates. Furthermore, the broader class of crotonic acid derivatives has established industrial importance as intermediates in the synthesis of fungicides. nih.govnih.gov The versatility of these compounds also extends to the production of high-impact aroma chemicals used in various industries. thegoodscentscompany.com

Dimerization and Oligomerization as Synthetic Pathways to Functional Monomers

The dimerization and oligomerization of this compound represent important synthetic strategies for creating functional monomers. The head-to-tail dimerization of alkyl crotonates is particularly noteworthy as the resulting dimers are valuable monomers for constructing functional polyesters. researchgate.net Research has shown that ferric chloride can catalyze the dimerization of crotonic esters. sci-hub.st Furthermore, heating trans-crotonic acid can lead to the formation of dimers and even higher polymers like trimers and tetramers. cdnsciencepub.com The ability to form these larger molecules from simple crotonate units opens up pathways to new polymers with tailored properties. The oligomerization of propylene, a related process, can produce dimers and trimers, with the reaction temperature influencing the degree of polymerization. google.com

Applications in Bioplastic Materials Development

This compound is a monomer that can be polymerized to create poly(this compound), a material with potential applications in the field of bioplastics. ntu.edu.tw Bioplastics, derived from renewable biomass resources, are gaining attention as sustainable alternatives to petroleum-based plastics. nih.govresearchgate.net Research has demonstrated the successful polymerization of various alkyl crotonates, including this compound, to yield polymers with high molecular weights. ntu.edu.tw Group-transfer polymerization (GTP) has been identified as an effective method for polymerizing alkyl crotonates. acs.orgresearchgate.net The resulting poly(alkyl crotonate)s have shown thermal stabilities superior to those of poly(alkyl methacrylate)s. acs.org The development of bio-based polymers like polylactic acid (PLA) and polyhydroxyalkanoates (PHAs) is a major driver in the bioplastics market, and the exploration of new monomers like this compound contributes to the expansion of this field. european-bioplastics.org

Interactive Data Table: Polymerization of Alkyl Crotonates

| Monomer | Polymer Yield (%) | Molecular Weight ( g/mol ) |

| Ethyl crotonate (EtCr) | 72 | - |

| n-Propyl crotonate (nPrCr) | 99 | - |

| n-Butyl crotonate (nBuCr) | 64 | - |

| This compound (iPrCr) | - | 3.0 x 10⁴ to 7.2 x 10⁴ |

| Isobutyl crotonate (iBuCr) | - | 3.0 x 10⁴ to 7.2 x 10⁴ |

| secondary-Butyl crotonate (sBuCr) | - | 3.0 x 10⁴ to 7.2 x 10⁴ |

Data sourced from studies on the group-transfer polymerization of various crotonates. ntu.edu.twacs.org

Computational Chemistry and Molecular Modeling of Isopropyl Crotonate Systems

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are essential for understanding the electronic structure of isopropyl crotonate, which in turn governs its reactivity. Methods like Density Functional Theory (DFT) are widely used to compute molecular properties and predict chemical behavior. ias.ac.innih.gov For α,β-unsaturated esters like this compound, QM calculations reveal the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO). sciforum.netrsc.org

The conjugation between the carbon-carbon double bond (C=C) and the carbonyl group (C=O) creates a delocalized π-system. rsc.org This conjugation results in partial positive charges on both the carbonyl carbon and the β-carbon, making them electrophilic sites susceptible to nucleophilic attack. rsc.org Theoretical studies on similar α,β-unsaturated esters confirm that the reactivity can be rationalized by analyzing the frontier orbital interactions. sciforum.net For instance, in a Michael addition reaction, the interaction between the nucleophile's HOMO and the crotonate's LUMO is a key factor determining the reaction's feasibility. ias.ac.in DFT calculations on the reaction of anilines with methyl crotonate, a similar ester, show that the activation barrier is influenced by intermolecular hydrogen bonding that stabilizes the transition state. academie-sciences.fr

Various computational properties for this compound have been calculated and are available in chemical databases. These descriptors provide a rapid assessment of the molecule's physicochemical characteristics. chemscene.comambeed.com

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₂O₂ | chemscene.com |

| Molecular Weight | 128.17 g/mol | chemscene.com |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | chemscene.comambeed.com |

| logP (Octanol-Water Partition Coefficient) | 1.51 - 2.39 | chemscene.comambeed.com |

| Hydrogen Bond Acceptors | 2 | chemscene.comambeed.com |

| Hydrogen Bond Donors | 0 | chemscene.comambeed.com |

| Rotatable Bonds | 2-3 | chemscene.comambeed.com |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. semanticscholar.orgccsenet.org This technique is particularly valuable for the conformational analysis of flexible molecules like this compound and for understanding its non-covalent interactions with its environment, such as solvent molecules. nih.govdovepress.comosf.io

This compound has several rotatable bonds, primarily the C-O and C-C single bonds of the ester group. Rotation around these bonds gives rise to different conformers. A critical conformational feature for α,β-unsaturated esters is the relative orientation of the C=C and C=O bonds, which can exist in either a planar s-trans or s-cis conformation. acs.org Computational studies on related crotonates have shown that the energy difference between these conformers can be small, often within 0.1–0.6 kcal/mol, meaning both can be populated at room temperature. acs.org The stereochemical outcome of reactions, such as the Michael addition, can be highly dependent on the preferred conformation of the crotonate reactant. acs.org

MD simulations can model the dynamic equilibrium between these conformers in different solvents. nih.govrsc.org The simulations track the trajectories of all atoms, providing insights into the stability of each conformer and the energy barriers for interconversion. wustl.edu Furthermore, MD can elucidate intermolecular interactions, such as hydrogen bonding between the ester's carbonyl oxygen and protic solvent molecules, or van der Waals interactions with nonpolar solvents. mdpi.com These interactions can, in turn, influence the conformational preferences and reactivity of the ester. nih.gov For example, simulations of esters in aqueous solutions can reveal how water molecules are organized around the solute and the extent of hydrogen bonding. nih.govresearchgate.net

Reaction Pathway Prediction and Transition State Characterization

A primary goal of computational chemistry is to elucidate reaction mechanisms, which involves mapping the potential energy surface (PES) that connects reactants to products. researchgate.net This includes identifying stable intermediates and, most importantly, the high-energy transition state (TS) that represents the kinetic barrier of the reaction. tsinghua.edu.cn For reactions involving this compound, such as Michael additions, cycloadditions, or polymerizations, computational methods can predict the most likely reaction pathways. researchgate.netsemanticscholar.orgcdnsciencepub.comacs.org

DFT calculations are a standard tool for locating and characterizing transition states. ias.ac.inljmu.ac.ukrsc.org By optimizing the geometry of the TS, its energy can be calculated, which provides the activation energy (ΔE‡ or ΔG‡) of the reaction. academie-sciences.fracs.org This theoretical activation energy can then be used to estimate reaction rates. For example, a DFT study on the 1,3-dipolar cycloaddition between pyrroline-1-oxide and methyl crotonate successfully located the transition states for different regio- and stereochemical pathways. ias.ac.in The calculated activation energies correctly predicted the experimentally observed endo-selectivity. ias.ac.in

Table 3: Representative Calculated Activation Energies for Reactions of Crotonate Esters

| Reaction Type | System | Computational Method | Calculated Activation Barrier (ΔG‡ or Ea) | Finding |

|---|---|---|---|---|

| Michael Addition | 2-hydroxyaniline + methyl crotonate | B3LYP/6-311+G** | +29.7 kcal/mol | Intermolecular H-bonding was shown to stabilize the transition state. academie-sciences.fr |

| 1,3-Dipolar Cycloaddition | Pyrroline-1-oxide + methyl crotonate | B3LYP/6-31G(d) | 14.1 kcal/mol (endo) | The endo approach was found to be kinetically favored over the exo approach. ias.ac.in |

| Group-Transfer Polymerization | Ethyl crotonate propagation | Kinetic Modeling | Ep = 28.6 kJ/mol | The propagation reaction has a lower activation energy than the termination reaction (Ec = 37.8 kJ/mol). rsc.org |

| Radical Isomerization | Methyl crotonate radical | DLPNO-CCSD(T)/CBS | ~10-20 kcal/mol | Isomerization reactions with stable cyclic transition states have lower barriers. researchgate.net |

Advanced Analytical Characterization Techniques for Isopropyl Crotonate and Its Polymers

High-Resolution Spectroscopic Methods

Spectroscopic methods are indispensable for elucidating the molecular structure of chemical compounds. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal information about their atomic composition, bonding, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules. jchps.commmu.ac.uk It provides detailed information about the carbon-hydrogen framework of a compound. For isopropyl crotonate, both ¹H NMR and ¹³C NMR spectra are used to confirm its structure and stereochemistry.

The ¹H NMR spectrum provides information on the different types of protons and their neighboring environments. The chemical shift (δ) indicates the electronic environment of the protons, while the splitting pattern reveals the number of adjacent protons. docbrown.info The IUPAC name for this compound is propan-2-yl (E)-but-2-enoate, indicating the trans or (E)-stereochemistry of the double bond, which can be confirmed by the coupling constant between the vinylic protons. nih.gov

The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule. docbrown.infolibretexts.org Each unique carbon environment produces a distinct signal, allowing for the confirmation of the carbon skeleton.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity / Assignment |

|---|---|---|

| ¹H NMR | ~6.9 | Doublet of quartets (dq), Vinylic H |

| ~5.8 | Doublet of quartets (dq), Vinylic H | |

| ~5.0 | Septet, Isopropyl CH | |

| ~1.8 | Doublet of doublets (dd), Methyl H on double bond | |

| ~1.2 | Doublet (d), Isopropyl CH₃ | |

| ¹³C NMR | ~166 | C=O (Ester) |

| ~144 | Vinylic CH | |

| ~123 | Vinylic CH | |

| ~67 | Isopropyl CH | |

| ~22 | Isopropyl CH₃ | |

| ~18 | Methyl C on double bond |

Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent and instrument.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. bellevuecollege.edupurdue.edu Organic molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. vscht.czlibretexts.org The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of an α,β-unsaturated ester.

Key absorptions include a strong peak for the carbonyl (C=O) stretch of the ester group. Its position is slightly lower than that of a saturated ester due to conjugation with the carbon-carbon double bond. ucalgary.ca The spectrum also shows characteristic peaks for the C=C double bond stretch, C-O stretches of the ester, and C-H stretches of the alkyl and vinylic groups. docbrown.info

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| α,β-Unsaturated Ester | C=O Stretch | ~1720-1730 |

| Alkene | C=C Stretch | ~1650 |

| Ester | C-O Stretch | ~1250-1300 and ~1100-1180 |

| Vinylic C-H | C-H Stretch | ~3000-3100 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. chemguide.co.uk When this compound is introduced into a mass spectrometer, it is ionized to form a molecular ion (M+), whose m/z value corresponds to the molecular weight of the compound (128.17 g/mol ). nih.gov

This molecular ion is energetically unstable and can break apart into smaller, characteristic fragment ions. scribd.com The analysis of these fragments provides valuable structural information. libretexts.orgwhitman.edu For this compound, common fragmentation pathways involve the loss of the isopropyl group or parts of the crotonate moiety.

Table 3: Key Mass Fragments for this compound

| m/z | Proposed Fragment Ion | Possible Neutral Loss |

|---|---|---|

| 128 | [C₇H₁₂O₂]⁺˙ | Molecular Ion |

| 87 | [CH₃CH=CHCOO]⁺ | ˙OCH(CH₃)₂ |

| 69 | [CH₃CH=CHC≡O]⁺ | ˙OCH(CH₃)₂ |

| 43 | [CH₃CH=CH]⁺ or [CH(CH₃)₂]⁺ | - |

| 41 | [CH₂=CH-CH₂]⁺ (Allyl cation) | - |

Source of top peaks: PubChem. nih.gov

Chromatographic Separations and Molecular Weight Determination

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

For polymers such as poly(this compound), determining the distribution of molecular weights is crucial as it significantly influences the material's properties. researchgate.net Gel Permeation Chromatography (GPC), a type of size-exclusion chromatography, is the standard technique for this analysis. youtube.comnih.gov

In GPC, a polymer solution is passed through a column packed with porous gel beads. science.gov Larger polymer chains are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller chains can enter the pores, increasing their path length and causing them to elute later. researchgate.net By calibrating the column with polymer standards of known molecular weights, the molecular weight distribution of the sample can be determined. lcms.cz Key parameters obtained from GPC analysis include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. researchgate.net

Table 4: Typical Data Obtained from GPC Analysis of a Polymer

| Parameter | Description | Example Value |

|---|---|---|

| Mw (Weight-Average Molecular Weight) | More sensitive to high molecular weight chains | 50,000 g/mol |

| Mn (Number-Average Molecular Weight) | More sensitive to low molecular weight chains | 45,000 g/mol |

| PDI (Polydispersity Index) | A measure of the distribution's breadth (Mw/Mn) | 1.11 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. rssl.com It is an ideal method for assessing the purity of volatile compounds like this compound and for identifying any volatile impurities. mdpi.comchromatographyonline.comshimadzu.com

In a GC-MS analysis, the sample is injected into the GC, where it is vaporized. An inert carrier gas (mobile phase) carries the sample through a heated column containing the stationary phase. researchgate.net Compounds separate based on their boiling points and interactions with the stationary phase. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized, fragmented, and detected. researchgate.net This allows for the identification and quantification of the main component (this compound) and any impurities present, even at trace levels. nih.gov The retention index, such as the Kovats retention index, can be used to help identify compounds by comparing their elution times to those of known standards. nih.gov

Thermal Analysis Techniques

Thermal analysis comprises a suite of techniques that measure the physical and chemical properties of a material as a function of temperature or time while the substance is subjected to a controlled temperature program. mt.com For polymers, these methods are indispensable for determining thermal stability, processing conditions, and end-use performance limits. netzsch.com

Differential Scanning Calorimetry (DSC) is a fundamental thermo-analytical technique used to investigate the thermal transitions of a polymer. youtube.com It functions by measuring the difference in heat flow required to increase the temperature of a polymer sample and a reference as they are subjected to the same temperature program. mt.com This measurement provides quantitative information about the thermal events occurring in the polymer, which are crucial for defining its material properties.

Key thermal transitions identified by DSC include:

Glass Transition (T_g): This is a reversible transition observed in amorphous regions of a polymer. It marks the temperature range where the material changes from a rigid, glassy state to a more flexible, rubbery state. youtube.com The T_g appears as a step-like change in the heat capacity on the DSC thermogram. This parameter is critical as it often defines the upper service temperature for a rigid plastic or the lower limit for an elastomer.

Crystallization (T_c): Upon cooling from the melt, or during heating of a quenched amorphous polymer (cold crystallization), polymer chains may organize into ordered crystalline structures. This process is exothermic and appears as a peak on the DSC curve. youtube.com

Melting (T_m): This is a first-order transition that occurs in the crystalline regions of a polymer. It is the temperature at which the ordered crystalline structures break down, and the material transitions to a viscous liquid state. The melting process is endothermic and is observed as a peak in the DSC scan. youtube.com

While specific experimental DSC data for poly(this compound) is not extensively available in published literature, the following table illustrates the typical data obtained from a DSC analysis for a hypothetical semi-crystalline polymer, providing a framework for what would be measured.

| Thermal Transition | Parameter | Illustrative Value (°C) | Description |

|---|---|---|---|

| Glass Transition | T_g (Midpoint) | 85 | Temperature at which the amorphous regions transition from a glassy to a rubbery state. |

| Cold Crystallization | T_c | 120 | Temperature at which the amorphous polymer chains gain enough mobility to arrange into crystalline structures during heating. This is an exothermic event. |

| Melting | T_m (Peak) | 210 | Temperature at the peak of the endothermic melting event, representing the transition of crystalline domains to an amorphous, molten state. |

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. youtube.com It is primarily used to evaluate the thermal stability and composition of polymeric materials. The resulting data is presented as a TGA curve, which plots mass percentage against temperature. The first derivative of this curve (DTG curve) shows the rate of mass loss and helps to pinpoint the temperatures at which degradation is most rapid. netzsch.com

TGA provides critical parameters for assessing a polymer's thermal stability:

Onset of Degradation (T_onset): The temperature at which the material begins to lose mass due to thermal decomposition. This is a key indicator of the upper limit of the material's service temperature.

Temperature of Maximum Degradation Rate (T_max): The temperature at which the rate of mass loss is highest, corresponding to the peak in the DTG curve.

Residual Mass: The percentage of the material's initial mass that remains after the heating cycle is complete. This can provide information about the composition, such as the presence of inorganic fillers or the tendency to form char.

The following interactive table provides an illustrative example of the kind of data derived from a TGA experiment on a polymer, showing key degradation milestones.

| Parameter | Illustrative Value (°C) | Description |

|---|---|---|

| T_5% (Temperature at 5% Mass Loss) | 280 | The temperature at which the polymer has lost 5% of its initial mass, often used as a practical onset of degradation. |

| T_50% (Temperature at 50% Mass Loss) | 350 | The temperature at which half of the polymer's mass has been lost, indicating a significant point in the degradation process. |

| T_max (Peak of DTG Curve) | 365 | The temperature at which the rate of thermal degradation is at its maximum. |

| Residual Mass at 600 °C (%) | < 2% | The amount of material remaining at the end of the analysis, indicating near-complete decomposition. |

X-ray Diffraction (XRD) for Crystalline Structure and Stereoregularity

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to investigate the atomic and molecular structure of materials. In polymer science, it is primarily employed to determine the degree of crystallinity and to gain insights into the arrangement of polymer chains, including their stereoregularity.

When a beam of X-rays is directed at a polymer sample, the X-rays are scattered by the electrons of the atoms. In crystalline regions, where atoms are arranged in a regular, repeating lattice, the scattered X-rays interfere constructively at specific angles, producing sharp diffraction peaks. In contrast, amorphous regions, which lack long-range order, produce a broad, diffuse halo.

The XRD pattern provides several key pieces of information:

Degree of Crystallinity: By analyzing the relative areas of the sharp crystalline peaks and the broad amorphous halo, the percentage of the material that is crystalline can be calculated. This is a crucial parameter as it strongly influences mechanical properties such as stiffness, hardness, and tensile strength.

Crystal Structure: The positions (2θ angles) and intensities of the diffraction peaks can be used to determine the unit cell dimensions of the crystalline lattice. For instance, studies on copolymers have shown that the incorporation of a comonomer can decrease the degree of crystallinity and the crystal size. nih.gov

Stereoregularity: While XRD does not directly measure stereoregularity (the spatial arrangement of side groups along the polymer chain), it provides strong indirect evidence. Polymers with high stereoregularity (e.g., isotactic or syndiotactic) have a greater ability to pack into ordered crystalline structures, resulting in sharp XRD peaks. Atactic polymers, with random side-group arrangements, are typically amorphous and show only a broad halo.

An illustrative data table summarizing potential findings from an XRD analysis of a semi-crystalline polymer is presented below.

| Parameter | Illustrative Finding | Significance |

|---|---|---|

| Diffraction Pattern | Sharp peaks at 2θ = 21.5° and 23.8° over a broad amorphous halo. | Indicates a semi-crystalline morphology, with both ordered and disordered regions. |

| Degree of Crystallinity (%) | 35% | Quantifies the fraction of the polymer that is crystalline, impacting mechanical and thermal properties. |

| Crystal Structure | Suggests an orthorhombic unit cell based on peak positions. | Provides fundamental information about the packing of polymer chains in the crystalline domains. |

Chemometric Approaches in Data Analysis

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from complex chemical data. In the characterization of polymers, data from techniques like DSC, TGA, and XRD can be extensive and complex, particularly when comparing multiple samples or studying subtle changes. Chemometric approaches can reveal patterns and relationships that are not apparent from a simple inspection of the data.

Common applications in polymer analysis include:

Principal Component Analysis (PCA): This is an unsupervised pattern recognition technique used to reduce the dimensionality of large datasets. For example, PCA can be applied to a series of DSC curves from different polymer batches to quickly identify outliers or to classify samples based on their thermal history or composition. By plotting the principal components, samples with similar characteristics will cluster together, providing a powerful tool for quality control.

Multivariate Curve Resolution (MCR): This method is particularly useful for resolving overlapping signals in analytical data. In thermal analysis, a TGA or DSC curve may represent multiple simultaneous events (e.g., moisture loss followed by decomposition, or overlapping melting peaks in a polymer blend). MCR can mathematically deconstruct the single curve into the individual contributions of each underlying thermal event, providing a clearer and more accurate interpretation of the material's behavior.

The integration of chemometrics allows for a more robust and comprehensive analysis of polymer properties, transforming raw instrumental data into actionable insights for material development, process optimization, and quality assurance.

Environmental Considerations and Sustainability Research Pertaining to Isopropyl Crotonate

Investigation of Environmental Fate and Degradation Pathways

The environmental fate of a chemical compound describes its transport and transformation in various environmental compartments. While direct and extensive studies on isopropyl crotonate are not widely available, its degradation pathways can be inferred from the behavior of its constituent parts—isopropanol (B130326) and crotonic acid—and the general reactivity of the ester functional group.

Esters like this compound are susceptible to abiotic and biotic degradation processes. The primary degradation pathway is expected to be hydrolysis, which cleaves the ester bond to yield isopropanol and crotonic acid. This process can be influenced by environmental factors such as pH, temperature, and microbial activity.

Isopropanol : Isopropanol is known to be readily biodegradable in both freshwater and saltwater environments. santos.com Studies have shown rapid aerobic biodegradation, and it is not expected to bioaccumulate, having a low tendency to bind to soil or sediment. santos.com

Crotonic Acid : Crotonic acid and its derivatives have applications in various industries, including coatings, paints, and agrochemicals. researchgate.net While its current production is often via petrochemical pathways, there is significant research into bio-based production from polyhydroxybutyrate (B1163853) (PHB). researchgate.netrsc.org In the environment, as a short-chain unsaturated carboxylic acid, it is expected to be utilized by microorganisms as a carbon source. For instance, racemic threonine can be synthesized from crotonic acid through alpha-functionalization, indicating its potential to enter biological pathways. wikipedia.org

Table 1: Inferred Environmental Fate Characteristics of this compound

| Property | Expected Behavior | Rationale/Supporting Evidence |

|---|---|---|

| Primary Degradation Pathway | Hydrolysis | Cleavage of the ester bond is a typical reaction for esters in aqueous environments. |

| Primary Degradation Products | Isopropanol and Crotonic Acid | Result from the hydrolysis of the parent compound. |

| Biodegradability | Expected to be readily biodegradable | Based on the high biodegradability of its hydrolysis product, isopropanol. santos.com Crotonic acid can also be metabolized by microorganisms. wikipedia.org |

| Persistence | Low | The susceptibility to hydrolysis and biodegradation suggests a short environmental half-life. |

| Bioaccumulation Potential | Low | Isopropanol is not expected to bioaccumulate. santos.com The logP (o/w) of this compound is estimated at ~2.1-2.2, suggesting a low to moderate potential. thegoodscentscompany.comthegoodscentscompany.com |

| Mobility in Soil | Low to Moderate | Isopropanol has a low tendency to bind to soil. santos.com The properties of the parent ester will depend on its solubility and sorption characteristics. |

Biocatalytic Synthesis and Biotransformation of Related Compounds

In the push for green chemistry, biocatalysis—the use of enzymes or whole microorganisms to catalyze chemical reactions—offers a sustainable alternative to traditional chemical synthesis. mdpi.com This approach is marked by high selectivity, mild reaction conditions, and reduced environmental impact. mdpi.com

While specific studies on the biocatalytic synthesis of this compound are limited, research on related esters and its precursor, crotonic acid, demonstrates significant potential. Enzymes, particularly lipases, are widely used for ester synthesis. For example, the lipase (B570770) B from Candida antarctica (CALB) has been successfully used to produce isopropyl palmitate, another isopropyl ester. researcher.life This suggests that a similar enzymatic esterification of crotonic acid with isopropanol is a viable and environmentally favorable production route.